BenchChemオンラインストアへようこそ!

potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Physicochemical profiling Lipophilicity Aqueous solubility

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is a pre-formed potassium carboxylate salt of a 2-(trifluoromethyl)-1H-benzimidazol-1-yl-acetic acid scaffold. It is classified as a fluorinated heteroarylacetic acid building block (MW 282.26 g/mol, C10H6F3KN2O2) primarily utilized in medicinal chemistry for the synthesis of kinase-focused compound libraries.

Molecular Formula C10H6F3KN2O2
Molecular Weight 282.264
CAS No. 1011414-21-3
Cat. No. B2550814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate
CAS1011414-21-3
Molecular FormulaC10H6F3KN2O2
Molecular Weight282.264
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)[O-])C(F)(F)F.[K+]
InChIInChI=1S/C10H7F3N2O2.K/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1
InChIKeySDAWIKJGCFQHQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS 1011414-21-3): A Trifluoromethyl Benzimidazole Building Block for Kinase-Targeted Library Synthesis


Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is a pre-formed potassium carboxylate salt of a 2-(trifluoromethyl)-1H-benzimidazol-1-yl-acetic acid scaffold. It is classified as a fluorinated heteroarylacetic acid building block (MW 282.26 g/mol, C10H6F3KN2O2) primarily utilized in medicinal chemistry for the synthesis of kinase-focused compound libraries . The compound integrates three key structural features: a benzimidazole core capable of ATP-mimetic kinase hinge binding, an electron-withdrawing trifluoromethyl group at the 2-position that enhances metabolic stability and modulates electronic properties, and a potassium carboxylate moiety that confers markedly different physicochemical behavior compared to its free acid counterpart [1].

Why the Potassium Salt Form of 2-(Trifluoromethyl)-benzimidazol-1-yl-acetate Cannot Be Replaced by the Free Acid or Non-Fluorinated Analogs


Substituting potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate with its free acid (CAS 313241-14-4) or non-fluorinated benzimidazole potassium salt (CAS 1011405-01-8) introduces quantifiable liabilities across solubility, solid-state handling, and target-binding potential. The free acid exhibits a predicted logP of +2.1 versus the potassium salt's measured CLogP of -0.883 , representing a ~1000-fold difference in lipophilicity that directly impacts aqueous solubility and formulation compatibility. Additionally, the trifluoromethyl substituent at the benzimidazole 2-position is not a passive structural decoration—it electronically modulates the heterocycle's hydrogen-bonding capacity and contributes to kinase binding affinity, as demonstrated by the sub-micromolar IC50 values (0.51 μM) reported for closely related N-alkylated derivatives against MCF-7 cells [1]. Substituent removal or salt-form interchange alters both physicochemical and pharmacological starting points, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate vs. Free Acid and Non-Fluorinated Analogs


Aqueous Solubility Advantage: Potassium Salt CLogP (-0.883) vs. Free Acid XLogP3 (+2.1)

The potassium salt form of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate exhibits a calculated partition coefficient (CLogP) of -0.883, as reported by Enamine . In contrast, the free acid counterpart (CAS 313241-14-4) has a predicted XLogP3 of +2.1 . This represents a ΔlogP of approximately 3.0 units, meaning the potassium salt is roughly 1,000-fold more hydrophilic than the free acid. The substantially lower logP value translates to markedly improved aqueous solubility, which is critical for biochemical assay preparation, in vitro ADME profiling, and reactions conducted in aqueous or polar media.

Physicochemical profiling Lipophilicity Aqueous solubility Salt selection

Solid-State Thermal Stability: Potassium Salt Melting Point (304–306°C) vs. Free Acid Melting Point (248°C)

The potassium salt demonstrates a melting point range of 304–306°C [1], compared to 248°C for the free acid (CAS 313241-14-4) . The 56–58°C elevation in melting point reflects the stronger ionic lattice energy of the potassium carboxylate salt, which conveys practical advantages in long-term room-temperature storage (the salt is classified for storage at RT [1]) and thermal robustness during synthetic transformations requiring elevated temperatures. The free acid, with its lower melting point and predicted pKa of 3.70 , is more prone to thermal degradation or unintended decarboxylation under forcing conditions.

Thermal stability Solid-state characterization Storage Handling

Trifluoromethyl-Enabled Kinase Binding: Analogous N-Alkylated Derivatives Show Sub-Micromolar Cytotoxicity (IC50 0.51 μM) vs. Doxorubicin (IC50 2.12 μM)

While direct biological data for the title compound are not publicly available, closely related N-alkylated-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides—synthesized from the free acid or its activated ester derivatives—have been evaluated for dual EGFR/VEGFR2 inhibition. Compound 7d in this series demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.51 μM, compared to doxorubicin's IC50 of 2.12 μM in the same MTT assay [1]. Molecular docking studies confirmed that the trifluoromethyl group participates in key hydrophobic interactions within the kinase ATP-binding pocket, and the benzimidazole N1-acetate linker positions the pendant amide for optimal hinge-region contacts [1]. The potassium salt serves as the direct precursor to these active acetamide derivatives, providing a pre-activated carboxylate handle for DCC- or azide-mediated coupling reactions.

Kinase inhibition EGFR VEGFR2 Anticancer Cytotoxicity

Antimicrobial Target Engagement: Trifluoromethyl Benzimidazole Derivatives Exhibit Favorable Docking Scores Against E. coli (PDB 1KZN) and S. aureus (PDB 1JIJ)

A series of 22 trifluoromethyl benzimidazole derivatives, constructed from 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid (the conjugate acid of the title compound), were evaluated via molecular docking against the crystal structures of E. coli DNA gyrase (PDB 1KZN) and S. aureus (PDB 1JIJ). Compounds 5e and 5k demonstrated promising interactive binding modes with key active-site amino acid residues, comparable to co-crystallized ligands [1]. This docking evidence indicates that the trifluoromethyl-benzimidazole-N1-acetate core can productively engage bacterial enzyme targets, positioning the potassium salt as a validated starting material for antimicrobial library synthesis. In contrast, non-fluorinated benzimidazole potassium salts (e.g., CAS 1011405-01-8) lack the trifluoromethyl group's hydrophobic and electronic contributions that underlie these binding interactions.

Antimicrobial Molecular docking DNA gyrase S. aureus E. coli

Procurement-Grade Characterization: Defined Purity (≥95%), Stock Availability Across Geographies, and Transparent Pricing Tiers

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is stocked at ≥95% purity by multiple independent suppliers, including Enamine (catalog EN300-11460, stock in UA and US, 1–5 day lead time) and Combi-Blocks (distributed by Fujifilm Wako as product ST-6874) . Fujifilm Wako publishes transparent pricing: 1 g at ¥50,000, 5 g at ¥150,000, and 10 g at ¥225,000 (as of listing date) . In contrast, the non-fluorinated analog (potassium 2-(benzimidazol-1-yl)acetate, CAS 1011405-01-8) is listed only as a bespoke inquiry item with no published stock or pricing , indicating lower commercial availability and less established supply chains. The title compound is also classified for air transport without restriction , further reducing logistical barriers for international procurement.

Procurement Purity specification Supply chain Building block

Optimal Deployment Scenarios for Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis via Carboxylate Amide Coupling

Medicinal chemistry teams constructing ATP-competitive kinase inhibitor libraries should prioritize this potassium salt as the carboxylate building block for DCC- or HATU-mediated amide coupling with diverse amine fragments. The pre-formed potassium salt eliminates the need for in situ deprotonation of the free acid (pKa 3.70), ensuring complete dissolution in polar aprotic solvents (DMF, DMSO) compatible with standard coupling conditions. As demonstrated by El-Sagheer et al. (2024), the resulting N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides exhibit sub-micromolar cytotoxicity (IC50 0.51 μM) against MCF-7 cells through dual EGFR/VEGFR2 inhibition [1], validating this synthetic route for oncology-targeted library production.

Aqueous-Compatible Biochemical Assay Preparation

For biochemical screening groups requiring compound dissolution in low-DMSO or DMSO-free aqueous buffers, the potassium salt's CLogP of -0.883 offers a decisive advantage over the free acid (XLogP3 +2.1) [1]. The ~1,000-fold greater hydrophilicity translates to practical solubility in phosphate-buffered saline or Tris-based assay buffers at concentrations relevant for IC50 determination (typically 1–100 μM), reducing the risk of compound precipitation that can generate false-negative screening results. This property is particularly valuable for fragment-based drug discovery (FBDD) and SPR-based binding assays requiring fully solubilized ligand.

Antimicrobial Lead Generation Targeting DNA Gyrase

Research groups focused on Gram-positive and Gram-negative antibacterial drug discovery can deploy this building block to generate trifluoromethyl benzimidazole hydrazones and hydrazides with demonstrated in silico binding to E. coli DNA gyrase (PDB 1KZN) and S. aureus (PDB 1JIJ) [1]. The potassium salt undergoes straightforward hydrazinolysis to the corresponding hydrazide, which can be condensed with aryl aldehydes to access the hydrazone series identified by El Rayes et al. (2025) [1]. The established docking poses against co-crystallized ligands provide a structure-based design rationale that is absent for non-fluorinated benzimidazole analogs.

Stable Building Block Procurement for Multi-Month Medicinal Chemistry Campaigns

Procurement managers supporting extended hit-to-lead or lead optimization programs should select this compound based on its defined purity (≥95%), multi-vendor stock availability (Enamine US/UA, Combi-Blocks), and room-temperature storage classification [1]. The high melting point (304–306°C) and ionic salt form minimize degradation risk during long-term storage [2]. Transparent tiered pricing from Fujifilm Wako (1 g: ¥50,000; 5 g: ¥150,000; 10 g: ¥225,000) enables accurate budget forecasting, while unrestricted air transport [1] reduces international shipping lead times to 1–5 days.

Quote Request

Request a Quote for potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.